(2-Hydroxyphenyl)(4-hydroxyphenyl)arsinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxyphenyl)(4-hydroxyphenyl)arsinic acid is an organoarsenic compound with the molecular formula C12H11AsO4 This compound is characterized by the presence of two hydroxyphenyl groups attached to an arsenic atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyphenyl)(4-hydroxyphenyl)arsinic acid typically involves the reaction of phenolic compounds with arsenic trioxide. One common method includes the following steps:
Starting Materials: Phenol and arsenic trioxide.
Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid as a catalyst.
Procedure: Phenol is reacted with arsenic trioxide in the presence of hydrochloric acid, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix phenol and arsenic trioxide.
Catalysts: Industrial catalysts, such as hydrochloric acid, are employed to facilitate the reaction.
Purification: The product is purified through crystallization or distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyphenyl)(4-hydroxyphenyl)arsinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic acid derivatives.
Reduction: Reduction reactions can convert it into different arsenic-containing compounds.
Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various arsenic-containing compounds with different functional groups, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, (2-Hydroxyphenyl)(4-hydroxyphenyl)arsinic acid is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex organoarsenic compounds.
Biology
In biological research, this compound is studied for its potential biological activity. It has been investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, this compound is explored for its potential use in treating certain diseases. Its unique chemical properties make it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals. It is also employed in the manufacturing of certain materials that require specific chemical properties.
Mechanism of Action
The mechanism of action of (2-Hydroxyphenyl)(4-hydroxyphenyl)arsinic acid involves its interaction with cellular components. The compound can bind to proteins and enzymes, affecting their function. It may also interact with DNA, leading to changes in gene expression. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound exerts its effects through multiple mechanisms.
Comparison with Similar Compounds
Similar Compounds
(4-Hydroxyphenyl)(4-hydroxyphenyl)arsinic acid: Similar structure but with different positioning of hydroxy groups.
(2-Hydroxyphenyl)(2-hydroxyphenyl)arsinic acid: Another similar compound with hydroxy groups in different positions.
(4-Hydroxyphenyl)(2-hydroxyphenyl)arsinic acid: Similar but with reversed positions of hydroxy groups.
Uniqueness
(2-Hydroxyphenyl)(4-hydroxyphenyl)arsinic acid is unique due to the specific positioning of its hydroxy groups, which influences its chemical reactivity and biological activity. This unique structure allows it to interact with different molecular targets compared to its similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique chemical structure and reactivity make it a valuable reagent in organic synthesis, a subject of biological research, and a candidate for therapeutic applications. Further research is needed to fully understand its mechanisms of action and to explore its potential in different applications.
Properties
CAS No. |
6973-94-0 |
---|---|
Molecular Formula |
C12H11AsO4 |
Molecular Weight |
294.13 g/mol |
IUPAC Name |
(2-hydroxyphenyl)-(4-hydroxyphenyl)arsinic acid |
InChI |
InChI=1S/C12H11AsO4/c14-10-7-5-9(6-8-10)13(16,17)11-3-1-2-4-12(11)15/h1-8,14-15H,(H,16,17) |
InChI Key |
LYLOLQCNEFADIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)[As](=O)(C2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.